molecular formula C9H17NO3 B2622341 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol CAS No. 2168083-86-9

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol

Cat. No.: B2622341
CAS No.: 2168083-86-9
M. Wt: 187.239
InChI Key: VQWSDPPBIFGPAP-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.239 g/mol. This compound features a unique structure that includes an azetidine ring and a hydroxyoxane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine-3-ol with 4-hydroxyoxane-4-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often employ advanced techniques like automated reactors and in-line purification systems to optimize the production process.

Chemical Reactions Analysis

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol can be compared with other similar compounds, such as:

    Azetidine-3-ol: This compound shares the azetidine ring but lacks the hydroxyoxane moiety, making it less complex and potentially less versatile in its applications.

    4-Hydroxyoxane-4-carbaldehyde: This compound contains the hydroxyoxane moiety but does not have the azetidine ring, limiting its potential biological activities.

The uniqueness of this compound lies in its combined structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-8-5-10(6-8)7-9(12)1-3-13-4-2-9/h8,11-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWSDPPBIFGPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN2CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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